molecular formula C11H11NO3 B1403104 3-Cyano-5-isopropoxybenzoic acid CAS No. 1306763-49-4

3-Cyano-5-isopropoxybenzoic acid

Cat. No. B1403104
M. Wt: 205.21 g/mol
InChI Key: ZGXQERPGKPOHMJ-UHFFFAOYSA-N
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Description

3-Cyano-5-isopropoxybenzoic acid is a chemical compound with the molecular formula C11H11NO3 . It is a useful reagent in the preparation of cyanoaryloxadiazolyl-substituted nitrogen heterocycles as S1P3-sparing agonists of sphingosine phosphate receptors S1P1 and S1P5 for the treatment of multiple sclerosis .

Scientific Research Applications

1. Synthesis and Scale-up in Organic Chemistry

3-Cyano-5-isopropoxybenzoic acid derivatives are key intermediates in the synthesis of various biologically significant compounds. Their efficient scale-up synthesis, particularly through continuous flow-flash chemistry, has been demonstrated, providing a more convenient approach for producing such derivatives compared to conventional batch processes (Seto et al., 2019).

2. Materials Science and Liquid Crystal Phases

Derivatives of 3-Cyano-5-isopropoxybenzoic acid contribute to the formation of unique liquid crystalline phases. For instance, compounds derived from 3-hydroxybenzoic acid, substituted with a cyano group, exhibit polar partial bilayer biaxial smectic A phases, which are significant in the field of materials science and electronics (Reddy & Sadashiva, 2004).

3. Corrosion Inhibition

3-Cyano-5-isopropoxybenzoic acid analogs, like 3-Hydroxybenzoic acid, have been studied for their potential as corrosion inhibitors for stainless steel, particularly in environmentally-friendly pickling solutions. This application is vital in industries that require corrosion resistance without compromising environmental safety (Narváez et al., 2005).

4. Larvicidal Activities

Certain hydrazones of 3-cyano-5-isopropoxybenzoic acid derivatives have been synthesized and evaluated for their larvicidal activity against mosquitoes like Anopheles arabiensis. This contributes to public health initiatives, particularly in controlling mosquito-borne diseases (N. P et al., 2021).

properties

IUPAC Name

3-cyano-5-propan-2-yloxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-7(2)15-10-4-8(6-12)3-9(5-10)11(13)14/h3-5,7H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGXQERPGKPOHMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC(=CC(=C1)C(=O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyano-5-isopropoxybenzoic acid

Synthesis routes and methods

Procedure details

To a solution of methyl 3-cyano-5-isopropoxybenzoate (1.19 g, 5.4 mmol) in EtOH (4 mL) was added 5N NaOH (3 mL, 15 mmol). After stirring at room temperature for 4 h, the reaction mixture was diluted with 1N HCl and extracted with EA. The combined organic layers were dried over Na2SO4 and concentrated to provide 920 mg (83%) of 3-cyano-5-isopropoxybenzoic acid as a white solid. LCMS-ESI (m/z) calculated for C11H11NO3: 205.2. found 206.1 [M+H]+, tR=2.97 min. 1H NMR (400 MHz, CDCl3) δ 7.93 (t, J=1.4 Hz, 1H), 7.80 (dd, J=2.6, 1.4 Hz, 1H), 7.35 (dd, J=2.6, 1.4 Hz, 1H), 4.71-4.56 (m, 1H), 1.38 (dd, J=6.1, 2.2 Hz, 6H).
Quantity
1.19 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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